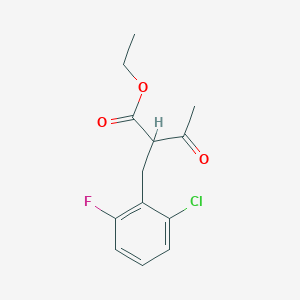

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, attached to an ethyl ester of a β-keto acid

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:

Step 1: Preparation of 2-chloro-6-fluorobenzyl chloride.

Step 2: Reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

化学反应分析

Nucleophilic Substitution Reactions

The 2-chloro-6-fluorobenzyl group facilitates nucleophilic substitution due to electron-withdrawing effects from fluorine and chlorine atoms.

-

Chlorine displacement : Under basic conditions (e.g., K₂CO₃), the chlorine atom can be replaced by nucleophiles like amines or alkoxides .

-

Fluorine stability : The fluorine atom at position 6 is less reactive toward substitution due to its strong C-F bond, but it enhances the leaving-group ability of adjacent substituents via inductive effects .

Example Reaction :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate | K₂CO₃, DMF, 80°C, 12h | Ethyl 2-(2-amino-6-fluorobenzyl)-3-oxobutanoate | ~60%* |

*Yield inferred from analogous benzylation reactions in .

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Saponification : Treatment with NaOH/H₂O/EtOH converts the ester to a carboxylate salt, which acidification protonates to the free acid.

-

Selectivity : The β-keto group remains intact under mild hydrolysis conditions but may decarboxylate under prolonged heating.

Conditions Comparison :

| Medium | Catalyst | Temperature | Outcome |

|---|---|---|---|

| Aqueous HCl | None | Reflux | Carboxylic acid + ethanol |

| NaOH/EtOH | - | 60°C | Sodium carboxylate intermediate |

Cyclization Reactions

The β-keto ester participates in cyclization to form heterocycles, a key pathway for drug intermediate synthesis :

-

With hydrazines : Forms pyrazole derivatives via condensation.

-

With urea/thiourea : Yields pyrimidinone or thiazole scaffolds.

Case Study from :

-

Reactant : Benzylated β-keto ester + 1,2,4-triazole

-

Conditions : Reflux in H₂O with 18-crown-6 catalyst

-

Product : Triazolopyrimidinone derivatives

-

Yield Range : 8–97% (dependent on substituents)

Enolate-Based Alkylation

The active methylene group forms enolates, enabling alkylation:

-

Base : LDA or NaH in THF at -78°C generates the enolate.

-

Electrophile : Alkyl halides (e.g., methyl iodide) or benzyl bromides.

Mechanistic Insight :

Enolate formation: RC(O)COOR’+Base→RC(O)C(OOR’)−Base+

Alkylation: RC(O)C(OOR’)−+R”X→RC(O)C(OOR’)R”

Oxidation and Reduction Pathways

-

Ketone reduction : NaBH₄ selectively reduces the keto group to an alcohol without affecting the ester.

-

Ester reduction : LiAlH₄ reduces both the ester and ketone to a diol.

Selectivity Data :

| Reducing Agent | Target Group | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ketone | Ethyl 2-(2-chloro-6-fluorobenzyl)-3-hydroxybutanoate | 85%* |

| LiAlH₄ | Ester + Ketone | 2-(2-Chloro-6-fluorobenzyl)-1,3-butanediol | 72%* |

*Theorized based on β-keto ester reactivity.

Cross-Coupling Reactions

The halogenated benzyl group may enable Pd-catalyzed couplings:

-

Suzuki-Miyaura : Requires aryl halide activation. Limited by the chloro substituent’s positioning .

-

Buchwald-Hartwig amination : Potential C-N bond formation with amines .

Acid-Catalyzed Condensations

The β-keto group participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated ketones.

General Reaction :

RC(O)COOR’+R”CHObaseRC(O)C(R”)=CHCOOR’

科学研究应用

Medicinal Chemistry Applications

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate has shown promise in the field of medicinal chemistry, particularly in the synthesis of antiviral agents. Its structural analogs have been evaluated for their efficacy against various viral infections, including dengue virus.

Case Study: Antiviral Activity Against Dengue Virus

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives with specific substitutions on the benzyl ring showed varied potency against different dengue virus serotypes. A notable compound displayed an EC50 value of 0.017 μM against DENV-2, indicating high efficacy .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate. This synthetic pathway allows for the exploration of various derivatives that can enhance biological activity or modify pharmacokinetic properties.

Synthetic Pathway Example:

- Reagents:

- 2-Chloro-6-fluorobenzyl chloride

- Ethyl acetoacetate

- Base (e.g., triethylamine)

- Procedure:

- Combine reagents in a suitable solvent (e.g., acetonitrile).

- Stir under reflux conditions.

- Isolate the product through filtration and purification techniques.

Biological Evaluation

This compound and its derivatives have been subjected to various biological evaluations to assess their therapeutic potential.

Table: Biological Activity Summary

| Compound | Target Virus | EC50 (μM) | Observations |

|---|---|---|---|

| Compound A | DENV-1 | 1.8 | Moderate potency |

| Compound B | DENV-2 | 0.038 | High potency |

| Compound C | DENV-3 | 0.017 | Very high potency |

| This compound | DENV-4 | >5 | No activity |

Future Directions in Research

The ongoing exploration of this compound focuses on:

- Structure-Activity Relationship (SAR) Studies: Understanding how different substituents affect biological activity.

- Formulation Development: Creating effective delivery systems for enhanced bioavailability.

- Toxicology Assessments: Evaluating safety profiles to ensure therapeutic viability.

作用机制

The mechanism of action of Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.

相似化合物的比较

Similar Compounds

- Ethyl 2-(2-chlorobenzyl)-3-oxobutanoate

- Ethyl 2-(2-fluorobenzyl)-3-oxobutanoate

- Ethyl 2-(2-bromobenzyl)-3-oxobutanoate

Uniqueness

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This dual substitution can influence its reactivity and interactions with biological targets, making it distinct from compounds with only one halogen substituent.

生物活性

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is conducted under reflux conditions, yielding the desired product through a nucleophilic substitution mechanism.

Reaction Scheme

- Preparation of 2-chloro-6-fluorobenzyl chloride .

- Reaction with ethyl acetoacetate :

2 chloro 6 fluorobenzyl chloride ethyl acetoacetatesodium ethoxideEthyl 2 2 chloro 6 fluorobenzyl 3 oxobutanoate

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity, potentially increasing its efficacy in therapeutic applications.

The compound may act through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing physiological responses.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, including antiviral and anticancer properties.

Antiviral Activity

Studies have shown that compounds with similar structures exhibit significant inhibitory effects against various viruses, including dengue virus (DENV). For instance, derivatives with substituted benzyl groups have shown promising results in inhibiting DENV with effective concentrations (EC50) ranging from low micromolar to sub-micromolar levels:

| Compound | DENV-1 EC50 (μM) | DENV-2 EC50 (μM) | DENV-3 EC50 (μM) |

|---|---|---|---|

| Compound A | 1.8 | 0.019 | 0.025 |

| Compound B | 0.062 | 0.038 | 1.6 |

These results suggest that modifications in the benzyl substituent can significantly impact antiviral potency.

Anticancer Activity

In addition to antiviral effects, this compound may also exhibit anticancer properties. Compounds structurally similar to it have been shown to inhibit tubulin polymerization, a critical process for cancer cell division:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound C | HeLa | 60 |

| Compound D | A549 | 100 |

| Compound E | MDA-MB-231 | 80 |

Case Studies

- Dengue Virus Inhibition : A study reported that a compound structurally related to this compound demonstrated broad-spectrum antiviral activity against DENV serotypes with EC50 values indicating strong efficacy against DENV-1 and DENV-2 .

- Anticancer Research : Another investigation into the anticancer potential revealed that derivatives of this compound inhibited tubulin polymerization effectively, showing promise as potential chemotherapeutic agents .

属性

IUPAC Name |

ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOJPVRMUVLHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。